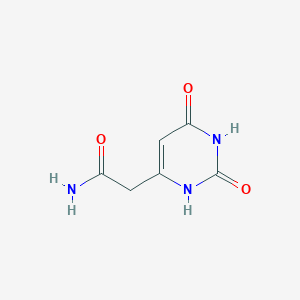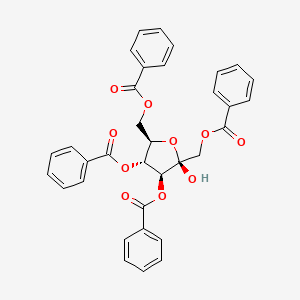![molecular formula C14H13N3O B12911261 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 693252-69-6](/img/structure/B12911261.png)
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an imidazo[1,2-a]pyrazinone core. It has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrazine with benzyl bromide, followed by cyclization with methyl isocyanate under basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives at the benzyl or methyl positions.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazine: A parent compound with similar structural features but lacking the benzyl and methyl groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Benzo[4,5]imidazo[1,2-a]pyridine: A related compound with a fused benzene ring, exhibiting different reactivity and biological activities.
Uniqueness
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its reactivity and potential biological activities compared to its parent compound and other similar heterocycles.
Eigenschaften
CAS-Nummer |
693252-69-6 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
7-benzyl-2-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H13N3O/c1-11-14(18)17-8-7-16(10-13(17)15-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
DYCNFPIOJQMQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CN(C=CN2C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)



![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)





